BenchChemオンラインストアへようこそ!

3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Positional isomerism Receptor binding orientation Medicinal chemistry

Non-halogenated, diversification-ready 3-phenoxymethylpiperidine scaffold with ortho-sec-butyl substitution — a selectivity-tuning handle for CNS targets. Supplied as hydrochloride salt with ≥98% purity to minimize confounding impurity effects in SERT-associated pharmacophore studies. Use as a matched molecular pair partner to deconvolute bromine-related ADME liabilities, free of halogen-related metabolic activation risks. Ideal building block for regioisomeric SAR panels comparing 3-substituted vs. para-substituted phenoxyalkylpiperidine series.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
CAS No. 1220033-49-7
Cat. No. B1397614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
CAS1220033-49-7
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OCC2CCCNC2.Cl
InChIInChI=1S/C16H25NO.ClH/c1-3-13(2)15-8-4-5-9-16(15)18-12-14-7-6-10-17-11-14;/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3;1H
InChIKeyKWZFGKONBCGWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[2-(sec-Butyl)phenoxy]methyl}piperidine Hydrochloride (BPPM-HCl): Physicochemical Identity and Compound-Class Positioning


3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride (CAS 1220033-49-7), commonly designated BPPM-HCl, is a synthetic piperidine derivative with molecular formula C₁₆H₂₆ClNO and molecular weight 283.83 g/mol . The compound features a piperidine ring substituted at the 3-position via a methyleneoxy linker to a phenoxy moiety bearing an ortho sec-butyl group, and is supplied as the hydrochloride salt [1]. It belongs to the broader class of phenoxyalkylpiperidines—a scaffold extensively explored in CNS drug discovery for modulating monoamine transporters and G protein-coupled receptors [2]. Unlike its well-characterized positional isomer 4-{[4-(sec-butyl)phenoxy]methyl}piperidine hydrochloride (SB-269970, a selective 5-HT₇ antagonist with reported EC₅₀ = 1.25 nM), or the ethyl-linked analog SB-408124 (OX₁ receptor antagonist, Ki = 27–57 nM), the present compound occupies a structurally distinct and comparatively underexplored region of chemical space within this pharmacophore family [3].

Why 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine Hydrochloride Cannot Be Interchanged with Close Structural Analogs Without Functional Validation


Within the sec-butylphenoxy-piperidine chemical series, seemingly minimal structural variations produce profound shifts in pharmacological selectivity . The 4-piperidinyl positional isomer (CAS 1220033-63-5) is employed as a key intermediate in Vandetanib synthesis, while the 4-{[4-(sec-butyl)phenoxy]methyl} regioisomer (CAS 1185301-09-0) is the defined pharmacological entity SB-269970—a 5-HT₇ antagonist with picomolar potency [1]. The 2-ethyl-linked homolog (CAS 1220031-75-3) is SB-408124, a selective OX₁ orexin receptor antagonist (Ki = 27–57 nM), and the 2-bromo-4-sec-butyl-substituted analog (CAS 1220018-61-0) is a dopamine D₃ receptor antagonist . In the absence of head-to-head comparative pharmacological data for the 3-{[2-(sec-butyl)phenoxy]methyl} substitution pattern, any assumption of functional equivalence across these analogs is unsubstantiated. For scientific procurement, compound selection must be guided by the specific substitution pattern rather than by generic class membership.

Quantitative Differentiation Evidence: 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine Hydrochloride vs. Closest Structural Analogs


Piperidine Ring Substitution Position: 3-Substitution vs. 4-Substitution Defines Scaffold Pharmacophore Geometry

The target compound bears the piperidine ring at the 3-position, whereas the closest positional isomer 4-{[2-(sec-butyl)phenoxy]methyl}piperidine hydrochloride (CAS 1220033-63-5) is substituted at the 4-position. This positional shift alters the spatial trajectory of the basic nitrogen relative to the phenoxy moiety, a critical determinant of pharmacophore geometry in monoamine transporter and GPCR ligand design . In phenoxyalkylpiperidine SAR studies, 4-substituted piperidines have been optimized for σ₁ receptor affinity (Ki as low as 0.34 nM for certain analogs), whereas the 3-substituted pattern has been predominantly associated with the serotonin transporter (SERT) pharmacophore, with the parent 3-(phenoxymethyl)piperidine scaffold achieving SERT IC₅₀ = 200 nM in rat synaptosomes [1][2].

Positional isomerism Receptor binding orientation Medicinal chemistry

Ortho-sec-Butyl Substitution on Phenoxy Ring: Steric and Electronic Differentiation from Para-Substituted Regioisomers

The sec-butyl group occupies the ortho (2-) position of the phenoxy ring in the target compound, whereas the pharmacologically characterized SB-269970 (CAS 1185301-09-0) carries the sec-butyl group at the para (4-) position [1]. Ortho-substitution introduces steric hindrance adjacent to the ether oxygen, potentially restricting conformational freedom of the phenoxy ring and altering the dihedral angle between the aromatic plane and the piperidine-bearing side chain . In the histamine H₃ receptor antagonist series, ortho-substituted phenoxymethyl-benzylpiperidine analogs showed markedly reduced binding affinity compared to their meta- and para-substituted counterparts, with −logKi values dropping below 6.0 for ortho-substituted compounds versus values of 6.3–7.5 for meta/para analogs [2].

Regioisomerism Ortho-substitution effect Lipophilicity modulation

Linker Length: Methyleneoxy Bridge vs. Ethyleneoxy Bridge Distinguishes Target Engagement Profiles

The target compound employs a single methylene (-CH₂-) bridge connecting the phenoxy oxygen to the piperidine ring, whereas the structurally related SB-408124 (CAS 1220031-75-3) utilizes an ethylene (-CH₂CH₂-) bridge between the phenoxy group and the piperidine, and also differs by bearing the piperidine at the 2-position rather than the 3-position . SB-408124 is a well-characterized selective OX₁ orexin receptor antagonist with reported Ki values of 57 nM (whole cell) and 27 nM (membrane), exhibiting 50-fold selectivity over OX₂ receptors . This linker extension, combined with the altered piperidine attachment point, redirects target engagement from the SERT-associated 3-phenoxymethylpiperidine pharmacophore toward the orexin receptor system [1].

Linker SAR Orexin receptor Pharmacophore extension

Commercial Purity Specifications: Vendor-Dependent Quality Ranges for Procurement Decision-Making

Available purity specifications for the target compound vary across commercial suppliers, ranging from ≥95% to NLT 98% [1]. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications , whereas Chemenu provides material at ≥95% purity . For the 4-positional isomer (CAS 1220033-63-5), Bidepharm supplies material at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . The 4-{[4-(sec-butyl)phenoxy]methyl} regioisomer (SB-269970 analog, CAS 1185301-09-0) is available at ≥95% purity .

Purity specification Quality control Vendor comparison

Absence of Halogen Substitution: Differentiated Pharmacological Profile from Brominated Analog BRL-15572

The target compound contains no halogen substituent on the phenoxy ring, in contrast to the brominated analog 3-{[2-bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride (CAS 1220018-61-0, also designated BRL-15572), which bears a bromine atom at the 2-position of the phenoxy ring adjacent to the sec-butyl group . BRL-15572 is reported to act as a selective antagonist of the dopamine D₃ receptor, a target implicated in reward and motivation pathways . In the broader piperidine SAR literature, bromine substitution at the ortho position of the phenoxy ring has been shown to enhance receptor binding affinity relative to non-halogenated analogs—for example, para-bromo substitution in 4-(phenoxymethyl)piperidine series enhanced σ₁ receptor affinity compared to unsubstituted counterparts [1].

Halogen SAR Dopamine D₃ receptor Lead optimization

Recommended Research and Industrial Application Scenarios for 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine Hydrochloride Based on Available Differential Evidence


Monoamine Transporter (SERT/NET/DAT) Screening Campaigns Requiring the 3-Phenoxymethylpiperidine Pharmacophore

The 3-(phenoxymethyl)piperidine scaffold has established class-level activity at the serotonin transporter (SERT), with IC₅₀ ≈ 200 nM for the parent scaffold in rat synaptosomal [³H]5-HT uptake assays [1]. The ortho-sec-butyl substituent on the phenoxy ring of the target compound provides a distinct lipophilicity and steric profile compared to the unsubstituted parent scaffold, potentially modulating transporter subtype selectivity [2]. This compound should be prioritized over the 4-piperidinyl positional isomers when the research objective is exploration of the SERT-associated 3-substituted pharmacophore rather than the σ₁ receptor-optimized 4-substituted series [3]. Procurement recommendation: source from suppliers offering NLT 98% purity (MolCore, 001Chemical) to minimize confounding impurity effects in transporter inhibition assays.

Ortho-Substituted Phenoxy SAR Exploration in CNS Drug Discovery Programs

The ortho-sec-butyl substitution pattern of the target compound provides a unique tool for probing the steric and electronic requirements of phenoxy-binding pockets in CNS targets, complementing the para-substituted analogs SB-269970 (5-HT₇) and SB-408124 (OX₁) that have dominated published SAR studies [1][2]. Ortho-substituted phenoxyalkylpiperidines have been shown to exhibit reduced binding affinity at histamine H₃ receptors compared to meta/para-substituted analogs (−logKi < 6.0 vs. 6.3–7.5), suggesting that ortho-substitution can serve as a selectivity-tuning handle [3]. This compound is best deployed as a comparator in systematic regioisomeric SAR panels alongside the corresponding para-substituted isomer (CAS 946724-90-9) and the 4-{[4-(sec-butyl)phenoxy]methyl} analog (CAS 1185301-09-0).

Non-Halogenated Scaffold for Metabolic Stability Profiling Relative to Brominated Congeners

In drug discovery programs where halogen substitution raises concerns about metabolic activation, CYP inhibition, or reactive metabolite formation, the non-halogenated target compound (MW 283.83 g/mol, clogP estimated ~3.1) offers a reduced-liability alternative to the brominated analog BRL-15572 (MW 362.7 g/mol) [1][2]. The absence of bromine eliminates potential for CYP450-mediated oxidative debromination and reduces the molecular weight by ~79 Da, which may favorably impact ligand efficiency metrics [3]. This compound can serve as a matched molecular pair partner in in vitro metabolic stability and CYP inhibition panels to deconvolute the contribution of bromine to the overall ADME profile of the phenoxymethylpiperidine series.

Chemical Intermediate for Late-Stage Diversification via the Piperidine Nitrogen

The target compound, as the hydrochloride salt of the free piperidine base, retains a nucleophilic secondary amine at the piperidine nitrogen that is amenable to further functionalization—including N-alkylation, N-acylation, reductive amination, and sulfonylation—without the competing reactivity introduced by bromine or other halogen substituents present in related analogs [1]. The ortho-sec-butyl group provides steric shielding adjacent to the ether linkage, potentially influencing regioselectivity in subsequent transformations [2]. This compound is therefore strategically suited as a diversification-ready building block for generating compound libraries exploring the 3-phenoxymethylpiperidine chemical space, particularly when the synthetic route requires an unprotected piperidine nitrogen as the diversification handle.

Quote Request

Request a Quote for 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.